3-(Furan-2-yl)imidazo[1,5-a]pyridine-1-carbaldehyde

Medicinal Chemistry Physicochemical Profiling Drug Design

3-(Furan-2-yl)imidazo[1,5-a]pyridine-1-carbaldehyde (CAS 690642-31-0) is a heterocyclic small molecule (C12H8N2O2, MW 212.20 g/mol) comprising a fused imidazo[1,5-a]pyridine core, a furan-2-yl substituent at the 3-position, and a reactive aldehyde group at the 1-position. The imidazo[1,5-a]pyridine scaffold is recognised as a privileged structure in medicinal chemistry, with known applications spanning aromatase inhibition, RORγ inverse agonism, and cysteine protease inhibition.

Molecular Formula C12H8N2O2
Molecular Weight 212.208
CAS No. 690642-31-0
Cat. No. B2541676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Furan-2-yl)imidazo[1,5-a]pyridine-1-carbaldehyde
CAS690642-31-0
Molecular FormulaC12H8N2O2
Molecular Weight212.208
Structural Identifiers
SMILESC1=CC2=C(N=C(N2C=C1)C3=CC=CO3)C=O
InChIInChI=1S/C12H8N2O2/c15-8-9-10-4-1-2-6-14(10)12(13-9)11-5-3-7-16-11/h1-8H
InChIKeyGFKHSYRTJSAEOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Furan-2-yl)imidazo[1,5-a]pyridine-1-carbaldehyde – Procurement Profile for a Heterocyclic Aldehyde Building Block


3-(Furan-2-yl)imidazo[1,5-a]pyridine-1-carbaldehyde (CAS 690642-31-0) is a heterocyclic small molecule (C12H8N2O2, MW 212.20 g/mol) comprising a fused imidazo[1,5-a]pyridine core, a furan-2-yl substituent at the 3-position, and a reactive aldehyde group at the 1-position [1]. The imidazo[1,5-a]pyridine scaffold is recognised as a privileged structure in medicinal chemistry, with known applications spanning aromatase inhibition, RORγ inverse agonism, and cysteine protease inhibition [2][3]. The compound is commercially available from multiple suppliers at ≥95% purity for research use [4].

Why 3-(Furan-2-yl)imidazo[1,5-a]pyridine-1-carbaldehyde Cannot Be Interchanged with Generic Imidazopyridine Analogs


Within the imidazo[1,5-a]pyridine-1-carbaldehyde family, both the 3-position heteroaryl substituent and the 1-carbaldehyde handle strongly modulate lipophilicity, polar surface area (PSA), and hydrogen-bond acceptor (HBA) capacity — parameters that govern membrane permeability, solubility, and target engagement [1]. The unsubstituted parent (CAS 56671-67-1) offers an XLogP3 of 1.6 and TPSA of 34.4 Ų, while the 3-phenyl analog (CAS 446830-54-2) shifts to XLogP3 3.3 with unchanged TPSA [2][3]. 3-(Furan-2-yl)imidazo[1,5-a]pyridine-1-carbaldehyde occupies a distinct intermediate property space (XLogP3 2.4; TPSA 47.5 Ų; 3 HBA) that can neither be replicated by the unsubstituted core nor by the 3-phenyl derivative [1]. Furthermore, the furan oxygen introduces a third hydrogen-bond acceptor absent in the phenyl and parent analogs, which directly affects molecular recognition and crystal packing [1][3]. Procuring a generic imidazopyridine-1-carbaldehyde without verifying the 3-substituent pattern therefore risks introducing an incorrect property profile into a screening cascade or synthetic sequence.

Quantitative Differentiation Evidence for 3-(Furan-2-yl)imidazo[1,5-a]pyridine-1-carbaldehyde Versus Closest Analogs


Polar Surface Area: Furan-2-yl Imidazo[1,5-a]pyridine-1-carbaldehyde vs. 3-Phenyl and Unsubstituted Analogs

The topological polar surface area (TPSA) of 3-(furan-2-yl)imidazo[1,5-a]pyridine-1-carbaldehyde is 47.5 Ų, which is 13.1 Ų (38%) higher than both the 3-phenyl analog (34.4 Ų) and the unsubstituted imidazo[1,5-a]pyridine-1-carbaldehyde (34.4 Ų) [1][2][3]. This elevated TPSA, attributable to the furan oxygen atom, predicts lower passive membrane permeability relative to the phenyl and parent scaffolds while remaining below the 60 Ų threshold commonly associated with oral bioavailability [1].

Medicinal Chemistry Physicochemical Profiling Drug Design

Lipophilicity (XLogP3): Furan-2-yl Substituent Provides Intermediate LogP Between Phenyl and Unsubstituted Analogs

The XLogP3-AA value for 3-(furan-2-yl)imidazo[1,5-a]pyridine-1-carbaldehyde is 2.4, which is 0.9 log units lower than the 3-phenyl analog (3.3) and 0.8 log units higher than the unsubstituted parent (1.6) [1][2][3]. This places the compound in a more favourable lipophilicity range (LogP 1–3) for balancing solubility and permeability, as recommended by Lipinski and subsequent lead-likeness guidelines [4].

Lipophilicity ADME Prediction Lead Optimisation

Hydrogen-Bond Acceptor Count: Furan-2-yl Analog Offers an Additional HBA Interaction Point

3-(Furan-2-yl)imidazo[1,5-a]pyridine-1-carbaldehyde possesses a hydrogen-bond acceptor (HBA) count of 3 — comprising the aldehyde oxygen, the imidazo[1,5-a]pyridine N2 nitrogen, and the furan ring oxygen. Both the 3-phenyl analog and the unsubstituted parent have an HBA count of only 2, lacking the additional heteroatom acceptor [1][2][3]. The third HBA provides an extra anchor point for target protein binding or co-crystallisation interactions.

Molecular Recognition Structure-Based Design Crystal Engineering

Synthetic Utility of the 1-Carbaldehyde Handle: A Versatile Functional Group for Downstream Derivatisation

The aldehyde group at position 1 of the imidazo[1,5-a]pyridine scaffold is a synthetically enabling feature absent in the 3-carbaldehyde regioisomer (CAS 56671-66-0) and the 3-carboxylic acid analog (CAS 1018557-49-7) . Aldehydes participate in reductive amination, Knoevenagel condensation, Schiff base formation, and Vilsmeier–Haack transformations, providing greater orthogonal derivatisation scope than carboxylic acid or nitrile congeners [1][2][3]. Imidazo[1,5-a]pyridine carbenes generated from 1-carbaldehyde precursors have been demonstrated to undergo multicomponent reactions with aldehydes and electron-deficient alkynes to construct fully substituted furans and tricyclic fused azepines — a synthetic manifold not accessible from the 3-carbaldehyde isomer [3].

Organic Synthesis Building Block Chemistry Library Synthesis

Recommended Procurement Scenarios for 3-(Furan-2-yl)imidazo[1,5-a]pyridine-1-carbaldehyde Based on Verified Evidence


Medicinal Chemistry Hit-to-Lead Programmes Requiring Balanced Lipophilicity (LogP 2–3)

When screening libraries of imidazo[1,5-a]pyridine-1-carbaldehyde derivatives, the target compound provides an XLogP3 of 2.4, which is centrally positioned between the unsubstituted parent (1.6) and the 3-phenyl analog (3.3) [1][2]. This intermediate lipophilicity is optimal for maintaining aqueous solubility while preserving membrane permeability, making it a preferred starting scaffold for oral drug discovery campaigns where both parameters must be simultaneously optimised [3].

Structure-Based Drug Design Requiring Additional Heteroatom H-Bond Acceptor Capacity

With three hydrogen-bond acceptor sites (aldehyde O, imidazo N2, furan O) versus two for the phenyl and unsubstituted analogs, this compound is the candidate of choice when X-ray crystallography or molecular docking identifies an H-bond interaction site uniquely addressable by the furan oxygen [1]. This additional acceptor can be decisive for achieving target selectivity within a congeneric series.

Imidazo[1,5-a]pyridine Carbene-Based Multicomponent Synthesis

The 1-carbaldehyde group is the requisite functional handle for generating imidazo[1,5-a]pyridin-3-ylidene carbenes that undergo [3+2] cycloaddition with electron-deficient alkynes to afford fully substituted furans and tricyclic azepines [2][3]. This synthetic methodology is uniquely enabled by the 1-carbaldehyde substitution pattern and cannot be replicated using the 3-carbaldehyde regioisomer or 1-carbonitrile analog.

Electron-Rich Heteroaryl Scaffold for π-Stacking and Donor-Acceptor Interactions

The furan-2-yl substituent imparts electron-rich character to the 3-position of the imidazo[1,5-a]pyridine core, in contrast to the electron-neutral phenyl analog. When designing compounds that rely on charge-transfer or π-π stacking interactions — for instance, in fluorescent probe development or kinase inhibitor hinge-binding motifs — the furan-bearing compound offers a distinct electronic profile that cannot be approximated by the phenyl isostere [1][4].

Quote Request

Request a Quote for 3-(Furan-2-yl)imidazo[1,5-a]pyridine-1-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.